molecular formula C9H10ClN3 B1491519 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090639-98-6

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491519
CAS No.: 2090639-98-6
M. Wt: 195.65 g/mol
InChI Key: SYEQCLGRNQBOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy . The binding of this compound to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by this compound leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase . Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time . Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEQCLGRNQBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.